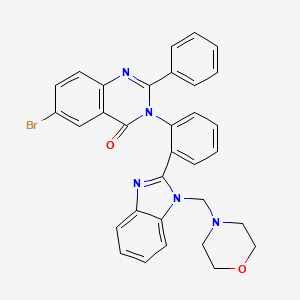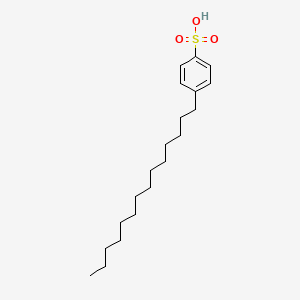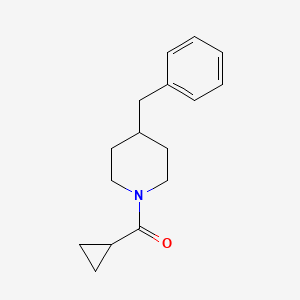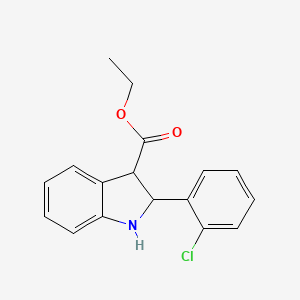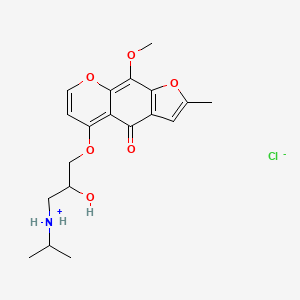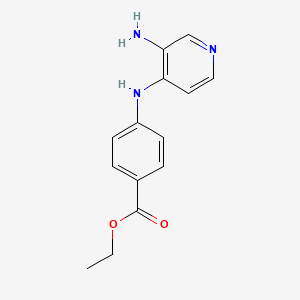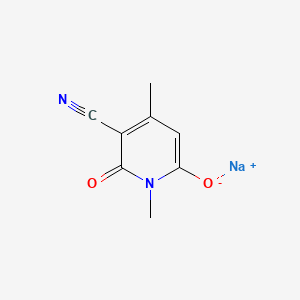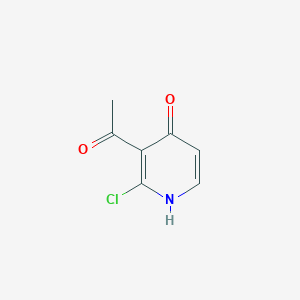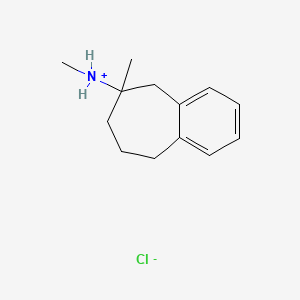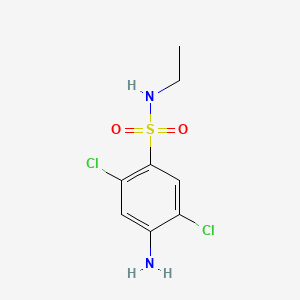
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S. It is characterized by the presence of an amino group, two chlorine atoms, an ethyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of ethyl-N-(2,5-dichlorophenyl)sulfonyl chloride with ammonia. The reaction typically involves the following steps:
Chlorination: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is chlorinated to introduce chlorine atoms at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-2,5-dichlorobenzenesulfonamide: Lacks the ethyl group present in 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide.
4-amino-2-chloro-N-ethylbenzenesulfonamide: Contains only one chlorine atom on the benzene ring.
4-amino-2,5-dichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.
Uniqueness
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both chlorine atoms and an ethyl group on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
59000-84-9 |
|---|---|
Molecular Formula |
C8H10Cl2N2O2S |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |
InChI Key |
YFXVCZINZDQVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


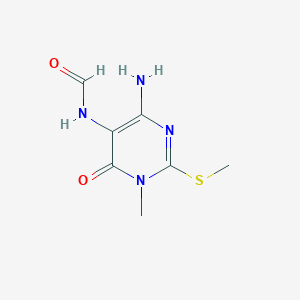
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

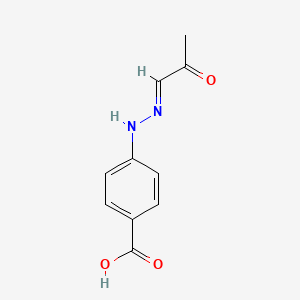
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
